molecular formula C16H12Cl2N4O3 B14960937 N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B14960937
M. Wt: 379.2 g/mol
InChI Key: PKNWFTRXFUVBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a pyrrolidine ring, and a carbohydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isothiocyanate with potassium cyanide to form N-(3,5-dichlorophenyl)-cyanothioformamide . This intermediate is then subjected to cycloaddition reactions with various electrophiles to form the pyrrolidine ring . The final step involves the condensation of the resulting compound with pyridine-4-carbohydrazide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide stands out due to its unique combination of a pyridine ring, a pyrrolidine ring, and a carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Cl2N4O3

Molecular Weight

379.2 g/mol

IUPAC Name

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C16H12Cl2N4O3/c17-10-5-11(18)7-12(6-10)22-14(23)8-13(16(22)25)20-21-15(24)9-1-3-19-4-2-9/h1-7,13,20H,8H2,(H,21,24)

InChI Key

PKNWFTRXFUVBAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.